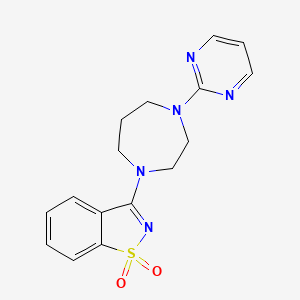![molecular formula C19H22N4O3S B6441628 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one CAS No. 2549042-30-8](/img/structure/B6441628.png)
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzothiazole ring, a diazepane ring, and a pyridinone moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one typically involves multiple steps, starting with the preparation of the benzothiazole and diazepane intermediates. The benzothiazole intermediate can be synthesized through the cyclization of 2-aminobenzenethiol with chloroacetic acid under acidic conditions. The diazepane intermediate is often prepared by the reaction of ethylenediamine with a suitable diketone.
The final step involves the coupling of the benzothiazole and diazepane intermediates with 1-methylpyridin-2-one under basic conditions, typically using a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, affecting various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-ethylpyridin-2-one: Similar structure with an ethyl group instead of a methyl group.
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-phenylpyridin-2-one: Contains a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of 4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-[[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]methyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-10-7-15(13-18(21)24)14-22-8-4-9-23(12-11-22)19-16-5-2-3-6-17(16)27(25,26)20-19/h2-3,5-7,10,13H,4,8-9,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDGFWYCJYWLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6441553.png)
![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)



![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B6441588.png)

![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)


![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441618.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
